molecular formula C9H9NO B127688 2-methyl-2H-pyrano[3,2-b]pyridine CAS No. 153782-84-4

2-methyl-2H-pyrano[3,2-b]pyridine

Cat. No. B127688
M. Wt: 147.17 g/mol
InChI Key: BPIFMMLUMSHNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various fields including medicinal chemistry, agricultural chemistry, and material science. The compound is a fused pyridine and pyrone ring system that possesses a unique structure and interesting chemical properties.

Mechanism Of Action

The mechanism of action of 2-methyl-2H-pyrano[3,2-b]pyridine is not fully understood. However, several studies have suggested that the compound exerts its biological activity by modulating various signaling pathways in cells. For example, 2-methyl-2H-pyrano[3,2-b]pyridine has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. The compound has also been shown to inhibit the MAPK pathway, which is involved in cell proliferation and survival. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

2-methyl-2H-pyrano[3,2-b]pyridine has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes including COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine has been found to increase the expression of p53, which is a tumor suppressor protein that regulates cell cycle and apoptosis. The compound has also been shown to inhibit the expression of VEGF, which is a key regulator of angiogenesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-methyl-2H-pyrano[3,2-b]pyridine is its ease of synthesis and availability. The compound can be synthesized using simple and cost-effective methods, which makes it a suitable candidate for further study. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine exhibits potent biological activity at low concentrations, which makes it a promising lead compound for drug development. However, one of the limitations of 2-methyl-2H-pyrano[3,2-b]pyridine is its low solubility in water, which makes it difficult to use in in vivo experiments. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential applications in drug development.

Future Directions

Several future directions can be explored for 2-methyl-2H-pyrano[3,2-b]pyridine. One of the main areas of research is the development of analogs and derivatives of the compound with improved solubility and potency. Additionally, further studies are needed to explore the mechanism of action of 2-methyl-2H-pyrano[3,2-b]pyridine and its potential applications in various diseases. The compound can also be explored for its potential applications in material science, including the development of new polymers and materials with unique properties. Finally, further studies are needed to explore the toxicity and pharmacokinetics of 2-methyl-2H-pyrano[3,2-b]pyridine, which will be crucial for its potential applications in drug development.
Conclusion
In conclusion, 2-methyl-2H-pyrano[3,2-b]pyridine is a promising compound with potential applications in various fields including medicinal chemistry, agricultural chemistry, and material science. The compound exhibits potent biological activity with a wide range of biological effects and mechanisms of action. Further studies are needed to explore the potential applications of 2-methyl-2H-pyrano[3,2-b]pyridine and its derivatives, as well as its toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of 2-methyl-2H-pyrano[3,2-b]pyridine can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-pyridyl ketone with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst such as zinc chloride or boron trifluoride. This reaction produces 2-methyl-2H-pyrano[3,2-b]pyridine as the major product with a yield of up to 80%. Other methods include the reaction of 2-pyridyl ketone with 2-hydroxybenzaldehyde in the presence of a base catalyst or the reaction of 2-pyridyl ketone with 2-hydroxynaphthalene in the presence of a Brønsted acid catalyst.

Scientific Research Applications

2-methyl-2H-pyrano[3,2-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess a wide range of biological activities including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral properties. Several studies have shown that 2-methyl-2H-pyrano[3,2-b]pyridine exhibits potent inhibitory activity against a variety of cancer cell lines including breast, lung, and colon cancer. The compound has also been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Additionally, 2-methyl-2H-pyrano[3,2-b]pyridine has been shown to exhibit potent anti-microbial activity against various bacterial and fungal strains.

properties

CAS RN

153782-84-4

Product Name

2-methyl-2H-pyrano[3,2-b]pyridine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-2H-pyrano[3,2-b]pyridine

InChI

InChI=1S/C9H9NO/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-7H,1H3

InChI Key

BPIFMMLUMSHNNE-UHFFFAOYSA-N

SMILES

CC1C=CC2=C(O1)C=CC=N2

Canonical SMILES

CC1C=CC2=C(O1)C=CC=N2

synonyms

2H-Pyrano[3,2-b]pyridine,2-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.